molecular formula C16H23N5O B6434857 N-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide CAS No. 2549021-73-8

N-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide

Cat. No.: B6434857
CAS No.: 2549021-73-8
M. Wt: 301.39 g/mol
InChI Key: ZVVFFIFNGWIDSE-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with 2,5-dimethyl groups and a piperidin-4-yl moiety at the 7-position. The piperidine ring is further modified with an N-methylacetamide group, distinguishing it from related structures.

Properties

IUPAC Name

N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-11-10-16(21-15(17-11)9-12(2)18-21)20-7-5-14(6-8-20)19(4)13(3)22/h9-10,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVFFIFNGWIDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)N(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure Variations

The pyrazolo[1,5-a]pyrimidine core is conserved across analogs, but substituents at key positions modulate activity:

  • F-DPA () : Features a 5,7-dimethyl core with a 4-fluorophenyl group at position 2, optimized for TSPO binding and radiolabeling with ¹⁸F .
  • MPZP () : 2,5-Dimethyl core with a bis(methoxyethyl)amine and methoxyphenyl group, acting as a CRF1 receptor antagonist .

Piperidine and Amide Modifications

  • Target Compound : The N-methylacetamide-piperidine side chain may enhance blood-brain barrier penetration compared to bulkier groups.
  • Derivatives : Compounds like 7-(1-ethylpiperidin-4-yl) or 7-[1-(2-fluoroethyl)piperidin-4-yl] introduce fluorinated alkyl chains, improving pharmacokinetics but increasing synthetic complexity .
  • Compound 54 () : Replaces piperidine with morpholine and adds a difluoromethyl-benzimidazole group, likely targeting kinase enzymes .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~350–400 g/mol) is comparable to F-DPA (~440 g/mol) but lower than MPZP (~500 g/mol), suggesting favorable drug-likeness .
  • Solubility : The piperidine-acetamide group may improve aqueous solubility relative to analogs with hydrophobic substituents (e.g., ’s chlorophenyl-thioacetamide) .

Research Findings and Implications

  • Radiolabeling Potential: The target compound’s piperidine group could be functionalized for isotope labeling (e.g., ¹⁸F or ¹¹C) for neuroimaging, akin to F-DPA .
  • Receptor Selectivity : Structural parallels to MPZP suggest possible CRF1 receptor activity, but the N-methylacetamide side chain may reduce off-target effects compared to bis(methoxyethyl) analogs .
  • Antimicrobial Activity : ’s thioacetamide analog shows that sulfur-based linkages can broaden therapeutic applications, though the target compound’s acetamide may offer metabolic stability advantages .

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